molecular formula C25H24FN3O3S B2605127 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide CAS No. 1260920-75-9

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2605127
CAS No.: 1260920-75-9
M. Wt: 465.54
InChI Key: PEFIFWNPAUFLAQ-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-fluoro-3-methylphenyl substituent at the 3-position and an N-(4-phenylbutan-2-yl)acetamide group at the 2-position. The thieno[3,2-d]pyrimidine scaffold is a heterocyclic system widely explored in medicinal chemistry due to its structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes . The 4-fluoro-3-methylphenyl group introduces steric and electronic effects that may enhance target binding, while the 4-phenylbutan-2-yl acetamide side chain likely modulates solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-16-14-19(10-11-20(16)26)29-24(31)23-21(12-13-33-23)28(25(29)32)15-22(30)27-17(2)8-9-18-6-4-3-5-7-18/h3-7,10-14,17,21,23H,8-9,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURUYLEEBBUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC(C)CCC4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic molecule with a complex structure that incorporates a thieno[3,2-d]pyrimidine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F2N3O3SC_{22}H_{19}F_{2}N_{3}O_{3}S, with a molecular weight of approximately 443.5 g/mol. The presence of a fluorine atom and multiple methyl groups in its structure suggests significant interactions with biological targets.

PropertyValue
Molecular FormulaC22H19F2N3O3SC_{22}H_{19}F_{2}N_{3}O_{3}S
Molecular Weight443.5 g/mol
CAS Number1260944-28-2
Core StructureThieno[3,2-d]pyrimidine

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thieno[3,2-d]pyrimidine moiety is known for its role in modulating enzyme activity and disrupting cellular processes. Preliminary studies suggest that compounds with similar structures may inhibit key pathways involved in cancer cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines often exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have shown effectiveness against acute biphenotypic leukemia and other malignancies by inhibiting the MEK1/2 kinases pathway, leading to reduced phosphorylation of ERK1/2 and subsequent downregulation of cell growth signals .

Case Studies

  • In Vitro Studies : In laboratory settings, compounds derived from thieno[3,2-d]pyrimidine structures have demonstrated IC50 values in the low micromolar range against several cancer cell lines. For example, a related compound inhibited cell proliferation at concentrations around 0.3 µM for leukemia cells .
  • In Vivo Studies : Animal model studies have shown dose-dependent inhibition of tumor growth when administered orally or intravenously. For instance, a study reported effective treatment at doses as low as 10 mg/kg in xenograft models derived from BRAF mutant lines .

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

  • Mechanistic Insights : The compound may induce apoptosis through activation of caspase pathways or by disrupting mitochondrial function .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[3,2-d]pyrimidine core significantly affect biological activity. Fluorination at specific positions appears to enhance potency against certain cancer types .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of Substituents : Using electrophilic aromatic substitution for fluoro and methyl groups.
  • Acetylation : Final step to yield the target molecule.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

Research has indicated that derivatives of thienopyrimidines often exhibit significant biological activities:

  • Antimicrobial Properties : Investigated for efficacy against various bacterial strains.
  • Anticancer Activity : Studies suggest potential in inhibiting cancer cell growth through targeted mechanisms.

Medicine

The compound is explored for therapeutic applications:

  • Enzyme Inhibition : Targeting specific enzymes involved in disease pathways.
  • Receptor Modulation : Potential to modulate receptor activity related to various physiological processes.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and pharmaceuticals due to its unique chemical properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Studies : A series of experiments demonstrated the effectiveness of thienopyrimidine derivatives against resistant bacterial strains.
  • Cancer Research : In vitro studies showed that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction.
  • Enzyme Targeting : Investigations into the inhibition of specific kinases revealed promising results for therapeutic development.

Comparison with Similar Compounds

Research Findings and Limitations

  • Kinase Inhibition: Thieno[3,2-d]pyrimidine derivatives (e.g., ) exhibit IC₅₀ values in the nanomolar range for kinases like EGFR and VEGFR2, suggesting the target compound may share similar potency .
  • Synthetic Challenges : The 4-phenylbutan-2-yl acetamide group in the target compound may introduce steric hindrance during synthesis, as seen in analogs with bulky substituents (e.g., ) .
  • ADME Profile : The trifluoromethoxy group in improves metabolic stability but may increase hepatotoxicity risk, whereas the target compound’s fluorophenyl group could offer a safer profile .

Q & A

Q. What are the established synthetic routes for this compound?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging fluorinated intermediates. A representative approach involves:

  • Stepwise coupling : Reacting a fluorinated phenyl precursor (e.g., 4-fluoro-3-methylphenyl derivatives) with a thienopyrimidinone core, followed by acetamide side-chain incorporation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Solvent system : Use polar aprotic solvents like N-methylpyrrolidone (NMP) at 120°C for 16 hours to facilitate ring closure and fluorination .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) achieves >95% purity, with yields averaging 25–35% .

Q. Table 1: Synthetic Route Comparison

StepConditionsYieldSource
Fluoropyrimidine formationNMP, 120°C, 16 h31%
Multi-step synthesis11 steps, low-temperature coupling2–5%

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry. For example, analogous thienopyrimidinones show monoclinic P2₁/c symmetry with bond lengths ±0.005 Å precision .
  • NMR analysis : Key signals include δ 7.2–8.1 ppm (aromatic protons), δ 2.1–2.5 ppm (methyl groups), and δ 4.3 ppm (acetamide NH) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 507.18) .

Q. What computational methods are used for modeling its interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) .
  • Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinase domains), guided by PubChem’s 3D conformer data (InChI Key: GTQQWWSFTGMJAD) .

Advanced Research Questions

Q. How to optimize synthetic routes for higher yields and scalability?

Methodological Answer:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to variables like temperature, solvent ratio, and catalyst loading. For example, achieved optimized diazomethane synthesis via flow chemistry .
  • Alternative solvents : Replace NMP with cyclopentyl methyl ether (CPME) to improve reaction sustainability .
  • Continuous-flow systems : Enhance scalability and reduce side-product formation (e.g., 31% yield improved to >50% in pilot trials) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative assays : Re-test the compound under standardized conditions (e.g., ATP-binding assays for kinase inhibition) to reconcile divergent IC₅₀ values .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural analogs : Compare with derivatives (e.g., ’s sulfanyl-acetamide variant) to isolate pharmacophore contributions .

Q. What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to:
    • Acidic/basic conditions : 0.1M HCl/NaOH at 40°C for 24 hours, monitor via HPLC .
    • Oxidative stress : 3% H₂O₂, quantify peroxide adducts via NMR .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for crystalline forms) .

Q. Table 2: Stability Data

ConditionDegradation ProductsStability ThresholdSource
pH 1.0 (HCl)Hydrolyzed thienopyrimidinone>90% intact at 24 h
40°C, 75% humidityNo significant changeStable for 30 days

Key Considerations for Researchers

  • Data validation : Cross-reference crystallographic (CCDC entries) and spectral data to minimize structural misassignment .

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